molecular formula C7H14N2O3 B554948 L-Theanine CAS No. 3081-61-6

L-Theanine

Cat. No.: B554948
CAS No.: 3081-61-6
M. Wt: 174.20 g/mol
InChI Key: DATAGRPVKZEWHA-YFKPBYRVSA-N
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Biochemical Analysis

Biochemical Properties

L-Theanine plays a crucial role in various biochemical reactions. It is structurally similar to glutamate and glutamine, allowing it to interact with several enzymes and proteins. This compound is known to modulate the levels of neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, and serotonin . It competes with glutamate for binding to glutamate receptors, thereby inhibiting excitatory neurotransmission and promoting relaxation . Additionally, this compound affects the glutamine transporter and suppresses the conversion of glutamine to glutamate by glutaminase, contributing to its neuroprotective properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance alpha wave activity in the brain, promoting relaxation without drowsiness . It also affects the CaMKKβ-AMPK signaling pathway, which plays a role in lipid metabolism and energy homeostasis . Furthermore, this compound has been found to reduce oxidative stress and inflammation in cells, contributing to its protective effects on neuronal and hepatic cells .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions. This compound raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . It binds to glutamate receptors, preventing glutamate from exerting its excitotoxic effects . Additionally, this compound modulates the activity of enzymes such as glutaminase and affects the expression of genes involved in neurotransmitter synthesis and degradation . These interactions contribute to the overall calming and neuroprotective effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is rapidly absorbed and reaches peak plasma concentrations within one hour . Studies have shown that this compound supplementation for 28 days significantly reduces perceived stress and improves sleep quality in healthy adults . The compound’s stability and degradation have also been investigated, with findings indicating that this compound remains stable under physiological conditions and exerts long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits a dose-dependent biphasic effect on gastric ulcers, delaying healing at higher doses (40 mg/kg) but accelerating healing at lower doses (10 mg/kg) . In addition, this compound has been shown to reduce stress-related behaviors in cats and improve cognitive function in rodents . High doses of this compound may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose, lipid, and protein metabolism. It regulates these pathways via insulin and AMP-activated protein kinase (AMPK) signaling . This compound increases hepatic and muscle glycogen content, enhances fatty acid β-oxidation, and modulates the expression of genes involved in lipid metabolism . These effects contribute to the overall metabolic benefits of this compound, such as improved energy homeostasis and reduced lipid accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine via a sodium-dependent cotransport mechanism and can cross the blood-brain barrier . Within cells, this compound is transported by L-type amino acid transporters and accumulates in various tissues, including the brain and liver . This distribution pattern is essential for its physiological effects, particularly its impact on cognitive function and stress reduction .

Subcellular Localization

The subcellular localization of this compound and its effects on activity and function have been studied in tea plants and other models. This compound is primarily synthesized in the roots of tea plants and transported to the leaves, where it accumulates . In cellular models, this compound has been localized to the mitochondria and peroxisomes, where it may play a role in energy metabolism and oxidative stress regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theanine can be synthesized through several methods. One common method involves the enzymatic synthesis using ethylamine and L-glutamate as substrates. This reaction is catalyzed by the enzyme γ-glutamylmethylamide synthetase in the presence of adenosine triphosphate (ATP) and metal ions such as magnesium and potassium . Another method involves the use of whole-cell catalysis, where intact microbial cells convert the substrate into theanine .

Industrial Production Methods: Industrial production of theanine often employs microbial fermentation techniques. For instance, Escherichia coli can be genetically engineered to express the necessary enzymes for theanine synthesis. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase . The fermentation process is optimized to increase the yield of theanine, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Theanine undergoes various chemical reactions, including:

    Oxidation: Theanine can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify theanine’s structure, potentially altering its effects.

    Substitution: Theanine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different theanine derivatives with potential therapeutic benefits .

Comparison with Similar Compounds

    Glutamate: Theanine is an analog of glutamate, a neurotransmitter involved in excitatory signaling in the brain.

    Glutamine: Theanine is also similar to glutamine, another amino acid involved in various metabolic processes.

Uniqueness: Theanine’s ability to cross the blood-brain barrier and its unique effects on neurotransmitter levels set it apart from other similar compounds . Unlike glutamate, which can be neurotoxic in excess, theanine provides neuroprotection and promotes relaxation without causing drowsiness .

Properties

IUPAC Name

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATAGRPVKZEWHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184817
Record name Theanine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Theanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034365
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

214-216 °C
Record name Theanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166
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Solubility

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether
Record name Theanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page.
Record name Theanine
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Color/Form

White crystals from ethanol + water

CAS No.

3081-61-6
Record name L-Theanine
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Record name Theanine
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Record name Theanine
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Record name Theanine
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Record name Theanine
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Record name L-Theanine
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Melting Point

174.20, 217 - 218 °C
Record name Theanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Theanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034365
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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